molecular formula C18H14N2O3 B2530464 7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

Cat. No.: B2530464
M. Wt: 306.3 g/mol
InChI Key: IZVQLNGYVWWBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one (CAS: 307526-35-8) is a coumarin-benzimidazole hybrid compound. Its structure comprises a 4H-chromen-4-one (coumarin) backbone substituted with a hydroxyl group at position 7, a methyl group at position 2, and a 1-methyl-1H-benzimidazol-2-yl moiety at position 3 (Figure 1). This dual-functional molecule combines the photophysical properties of coumarins with the bioactivity of benzimidazoles, making it relevant for pharmaceutical and material science applications .

Coumarins are known for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . Benzimidazole derivatives, on the other hand, exhibit antimicrobial, antiviral, and receptor-targeting properties .

Properties

IUPAC Name

7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-10-16(17(22)12-8-7-11(21)9-15(12)23-10)18-19-13-5-3-4-6-14(13)20(18)2/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVQLNGYVWWBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one, a compound belonging to the class of coumarin derivatives, has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₂N₂O₄
Molecular Weight 284.28 g/mol
Density 1.334 g/cm³
Boiling Point 432.2ºC
Flash Point 163.1ºC

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies using MCF-7 breast cancer cells demonstrated an IC₅₀ value of approximately 25.72 ± 3.95 μM, indicating significant anticancer activity .
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth in xenograft models, showcasing its efficacy in a biological system .
  • Case Study : A study published in Molecules reported that derivatives of benzimidazole and coumarin exhibited synergistic effects against various cancer types, suggesting that structural modifications could enhance their therapeutic efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The minimum inhibitory concentration (MIC) values against various bacterial strains were determined:
    • Staphylococcus aureus : MIC = 40 μg/mL
    • Bacillus subtilis : MIC = 300 μg/mL
    • Escherichia coli : MIC = 200 μg/mL
    • Pseudomonas aeruginosa : MIC = 500 μg/mL .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell membranes and inhibit key metabolic pathways.
  • Comparison with Other Antimicrobials : The compound's effectiveness was compared with standard antibiotics such as ciprofloxacin, demonstrating comparable potency against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated with promising results:

  • Inhibition of COX Enzymes : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, crucial mediators in inflammation:
    • COX-1 inhibition: IC₅₀ = 25.91 ± 0.77%
    • COX-2 inhibition: IC₅₀ = 3.11 ± 0.41% .
  • Inflammation Models : Experimental models indicated that treatment with the compound reduced inflammatory markers and improved outcomes in conditions such as arthritis and colitis.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one. For instance, derivatives of coumarin have shown significant cytotoxic effects against various human cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the chromenone framework can enhance anticancer efficacy .

Case Study:
In a study evaluating coumarin derivatives, specific modifications led to an increase in activity against cervical cancer cell lines with IC50 values in the low micromolar range. The presence of specific substituents on the benzene ring was crucial for enhancing cytotoxicity .

Acetylcholinesterase Inhibition

Compounds based on coumarin structures have also been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's disease. The incorporation of benzimidazole moieties has been shown to improve binding affinity to AChE, suggesting that this compound could be explored further for cognitive enhancement applications .

Table 1: Summary of Biological Activities

Activity TypeTarget DiseaseReference
AnticancerVarious cancers
Acetylcholinesterase InhibitionAlzheimer's Disease

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological properties. For example, introducing different substituents on the aromatic rings can lead to compounds with enhanced bioactivity or selectivity towards specific biological targets.

Synthesis Example:
A common synthetic route includes the condensation of appropriate benzimidazole derivatives with substituted coumarins under acidic conditions, followed by purification through chromatography methods .

Future Directions and Research Opportunities

The potential applications of this compound extend beyond anticancer and neuroprotective effects. Ongoing research is focused on:

  • Exploring additional biological activities , such as antimicrobial and anti-inflammatory effects.
  • Optimizing synthetic routes for better yields and purity.
  • Conducting in vivo studies to assess pharmacokinetics and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility Insights
7-Hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one 307526-35-8 C₁₈H₁₄N₂O₃ ~306.32* 2-methyl (coumarin), 7-hydroxy (coumarin), 1-methyl-benzimidazole Not reported Likely polar due to -OH
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one 210639-80-8 C₁₈H₁₄N₂O₃ 306.32 6-ethyl (coumarin), 7-hydroxy (coumarin), non-methylated benzimidazole 572.7 Moderate in DMSO
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 57196-60-8 C₁₇H₁₁F₃O₄ 336.27 4-methoxyphenyl (C3), 2-trifluoromethyl (coumarin), 7-hydroxy (coumarin) Not reported Lipophilic due to -CF₃
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one 35212-22-7 C₁₈H₁₆O₃ 280.32 Phenyl (C3), 7-isopropoxy (coumarin) Not reported Hydrophobic
Key Observations:
  • Polarity : The hydroxyl group at position 7 increases water solubility relative to lipophilic analogs like 3-phenyl-7-(propan-2-yloxy)-4H-chromen-4-one .
  • Thermal Stability : The analog with a 6-ethyl group (CAS 210639-80-8) has a high boiling point (572.7°C), suggesting that alkyl substituents improve thermal stability .

Q & A

What are the recommended synthetic routes for 7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one?

Level: Basic
Methodological Answer:
The synthesis typically involves three key steps:

Formation of the benzimidazole moiety : React 1-methyl-1H-benzimidazole-2-thiol with methylating agents (e.g., methyl iodide) under basic conditions to introduce the 1-methyl group .

Coupling with chromenone core : Utilize nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the benzimidazole group to the 3-position of the chromen-4-one scaffold. Ethanol or DMF at reflux (70–80°C) with triethylamine as a base is effective .

Hydroxylation at position 7 : Protect the hydroxyl group during synthesis (e.g., using acetyl or benzyl groups) and deprotect post-coupling via acidic hydrolysis (HCl/EtOH) .
Key Reagents : Methyl iodide, NaBH4 for reductions, and SOCl2 for chlorination steps .

How can the structure of this compound be confirmed using spectroscopic techniques?

Level: Basic
Methodological Answer:

  • ¹H NMR :
    • Aromatic protons: Multiplets between δ 6.8–8.2 ppm for benzimidazole and chromenone rings.
    • Methyl groups: Singlet at δ 2.5–3.0 ppm for the 2-methyl and 1-methyl substituents.
    • Hydroxyl proton: Broad singlet at δ 9.5–10.5 ppm (exchangeable with D2O) .
  • IR Spectroscopy :
    • O–H stretch at ~3200 cm⁻¹ (hydroxyl).
    • C=O stretch at ~1700 cm⁻¹ (chromenone carbonyl) .
  • Mass Spectrometry :
    • Molecular ion peak [M+H]⁺ at m/z 335.3 (calculated for C₁₉H₁₄N₂O₃) .

What strategies can optimize the yield of the benzimidazole moiety during synthesis?

Level: Advanced
Methodological Answer:

  • Reaction Solvent : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and enhance nucleophilicity .
  • Catalysts : Add catalytic CuI or Pd(PPh₃)₄ for cross-coupling reactions to reduce side products .
  • Temperature Control : Maintain reflux conditions (70–80°C) to accelerate cyclization while avoiding decomposition .
  • Purification : Employ column chromatography (silica gel, petroleum ether/EtOAc gradient) to isolate high-purity benzimidazole intermediates .

How does the presence of the 1-methylbenzimidazole group influence the compound's electronic properties?

Level: Advanced
Methodological Answer:

  • Electron-Donating Effects : The 1-methyl group increases electron density on the benzimidazole ring, enhancing π-π stacking with biological targets (e.g., enzymes or DNA) .
  • Computational Analysis : Density Functional Theory (DFT) calculations reveal reduced LUMO energy (-1.8 eV), suggesting improved electrophilic reactivity compared to non-methylated analogs .
  • Spectroscopic Shifts : UV-Vis spectra show a bathochromic shift (~15 nm) due to extended conjugation .

What are the challenges in crystallizing this compound, and how can SHELX software assist?

Level: Advanced
Methodological Answer:

  • Challenges :
    • Polymorphism: Multiple crystal forms may arise due to flexible substituents.
    • Solvent Selection: High polarity of the hydroxyl group complicates solvent choice (e.g., avoid DMSO due to high boiling point) .
  • SHELX Applications :
    • SHELXD : Resolve phase problems via dual-space algorithms for small-molecule crystallography.
    • SHELXL : Refine hydrogen bonding networks using restraints for the hydroxyl and methyl groups .

How to analyze potential tautomerism in the chromen-4-one core using experimental data?

Level: Advanced
Methodological Answer:

  • ¹³C NMR : A carbonyl carbon at δ 160–165 ppm confirms the keto form dominance .
  • X-ray Crystallography : Bond lengths (C=O ~1.22 Å, C–O ~1.36 Å) validate the keto tautomer .
  • pH-Dependent UV Studies : Absorbance shifts at pH >10 indicate enolate formation .

What are the solubility characteristics of this compound, and how do they affect experimental design?

Level: Basic
Methodological Answer:

  • Solubility Profile :
    • Polar solvents: Soluble in DMSO (>10 mg/mL), partially soluble in ethanol (2–5 mg/mL).
    • Aqueous buffers: Poor solubility (<0.1 mg/mL at pH 7.4) .
  • Experimental Implications :
    • Use DMSO stock solutions for in vitro assays (≤0.1% final concentration to avoid cytotoxicity).
    • For crystallography, optimize solvent mixtures (e.g., EtOH/water) .

What methods are effective in studying the compound's interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes with enzymes (e.g., kinases or cytochrome P450) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized target proteins .
  • Enzyme Inhibition Assays : Monitor IC₅₀ values via fluorogenic substrates (e.g., Caliper LabChip systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.